molecular formula C8H11NO2S B2454838 Ethyl 2-amino-2-(thiophen-2-YL)acetate CAS No. 154410-94-3

Ethyl 2-amino-2-(thiophen-2-YL)acetate

Cat. No.: B2454838
CAS No.: 154410-94-3
M. Wt: 185.24
InChI Key: UFZNVZAFPKGHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(thiophen-2-yl)acetate ( 154410-94-3) is a high-value chemical building block with the molecular formula C 8 H 11 NO 2 S and a molecular weight of 185.24 g/mol . This compound features a reactive primary amine group adjacent to an ethyl ester, making it a versatile precursor in organic synthesis and medicinal chemistry research. The structure incorporates a thiophene heterocycle, a privileged scaffold in drug discovery. Research on analogous compounds, particularly those incorporating thiophene and thiazole acetates, has demonstrated significant pharmacological potential, including anti-inflammatory, analgesic, and antioxidant activities . Such compounds have been shown to act by inhibiting cyclooxygenase (COX) enzymes, which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs) . This makes this compound a highly valuable intermediate for researchers designing and synthesizing new heterocyclic compounds for biological evaluation. This product is supplied with a purity of ≥98% . For optimal stability, it should be stored sealed in a dry environment at 2-8°C . Hazard Information: This compound has a warning signal word and may cause skin and eye irritation (H315-H319-H320) . Please consult the Safety Data Sheet (SDS) for detailed handling and disposal information. This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2-thiophen-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZNVZAFPKGHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Amino 2 Thiophen 2 Yl Acetate and Its Derivatives

Established Synthetic Routes to the Core α-Amino Thiophene (B33073) Acetate (B1210297) Structure

The construction of the α-amino thiophene acetate framework can be achieved through several strategic approaches, including nucleophilic substitution and esterification, condensation and cycloaddition reactions, and the use of microwave-assisted synthesis for analogous heterocyclic systems.

Nucleophilic Substitution and Esterification Approaches

Direct synthesis of the target molecule through nucleophilic substitution can be challenging. However, related structures can be synthesized using N-acylation reactions. For instance, 2-aminothiophene-3-carbonitrile can be acylated with activated 2-(thiophen-2-yl)acetic acid, such as 2-(thiophen-2-yl)acetyl chloride, in the presence of a base like triethylamine in a solvent such as tetrahydrofuran (THF) to yield N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide acs.org. This reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride.

A general approach to α-amino esters involves the nucleophilic substitution of an α-haloester with an appropriate amine. While direct amination of ethyl 2-bromo-2-(thiophen-2-yl)acetate is a plausible route, the synthesis of the α-bromo precursor is a necessary preceding step.

Alternatively, the esterification of the corresponding α-amino acid, (R)-2-amino-2-(thiophen-2-yl)acetic acid or its (S)-enantiomer, provides a direct route to the final product medchemexpress.commedchemexpress.com. Standard esterification conditions, such as reaction with ethanol (B145695) in the presence of an acid catalyst (e.g., chlorosulfonic acid), can be employed. The process for esterification of amino acids can be facilitated by preparing a hydrosulfate of the alcohol in situ by reacting it with chlorosulfonic acid google.com.

Starting Material(s)Reagents and ConditionsProductReference
2-aminothiophene-3-carbonitrile, 2-(thiophen-2-yl)acetyl chlorideTriethylamine, THF, 15 h, room temperatureN-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide acs.org
(R)-2-amino-2-(thiophen-2-yl)acetic acidEthanol, Acid catalystEthyl (R)-2-amino-2-(thiophen-2-yl)acetateInferred from medchemexpress.commedchemexpress.comgoogle.com

Condensation and Cycloaddition Reactions

Condensation and cycloaddition reactions are powerful tools for the synthesis of the thiophene ring system, often incorporating the amino group in the process. The Gewald reaction is a prominent example, providing a versatile method for the synthesis of polysubstituted 2-aminothiophenes scispace.comwikipedia.orgorganic-chemistry.org. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base wikipedia.orgorganic-chemistry.org.

The mechanism of the Gewald reaction is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of sulfur, cyclization, and tautomerization to yield the 2-aminothiophene product wikipedia.org. Various modifications and improvements to the Gewald reaction have been reported, including the use of different catalysts and reaction conditions to enhance yields and reaction times semanticscholar.org. For example, ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate has been synthesized via the Gewald reaction of 2-acetyl-1,4-benzodioxane with ethyl 2-cyanoacetate and sulfur in the presence of diethylamine researchgate.net. While not directly yielding the title compound, this demonstrates the utility of the Gewald reaction in producing precursors that could be further elaborated.

Carbonyl Compoundα-CyanoesterSulfur SourceBase/CatalystProductReference
Ketone/AldehydeEthyl CyanoacetateElemental SulfurAmine (e.g., diethylamine)Substituted Ethyl 2-aminothiophene-3-carboxylate scispace.comwikipedia.orgorganic-chemistry.orgresearchgate.net
2-Acetyl-1,4-benzodioxaneEthyl 2-cyanoacetateElemental SulfurDiethylamineEthyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate researchgate.net

Microwave-Assisted Synthesis Strategies for Thiazolyl Acetates

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. While direct microwave-assisted synthesis of ethyl 2-amino-2-(thiophen-2-yl)acetate is not extensively documented, analogous strategies for the synthesis of thiazolyl acetates highlight the potential of this technology.

The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, can be efficiently carried out under microwave irradiation to produce various thiazole derivatives nih.govresearchgate.netresearchgate.net. For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating in methanol at 90°C for 30 minutes afforded N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89-95%) nih.govresearchgate.net.

Furthermore, microwave irradiation has been successfully employed in one-pot, three-component reactions to synthesize novel bioactive thiazolyl-pyridazinediones nih.gov. These examples demonstrate the feasibility of using microwave-assisted synthesis to construct heterocyclic systems containing an acetate or related functional group, suggesting a potential avenue for the efficient synthesis of the target thiophene derivative.

ReactantsReagents and ConditionsProduct TypeReference
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted thioureasMicrowave, Methanol, 90°C, 30 minN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines nih.govresearchgate.net
Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halidesMicrowave, Ethanol, Chitosan, 500W, 150°C, 4-8 minThiazolyl-pyridazinediones nih.gov
Acetophenones, Thiourea (B124793), IodineMicrowave, DMF, 5-6 min2-Amino-4-phenylthiazoles researchgate.net

Synthesis of Key Precursors and Intermediate Compounds

The synthesis of this compound can also be approached through the preparation and subsequent transformation of key precursor and intermediate compounds, such as α-ketoesters and nitroacetate derivatives.

α-Ketoester Intermediates

α-Ketoesters are versatile intermediates in the synthesis of α-amino acids and their esters organic-chemistry.orgacs.org. The synthesis of ethyl 2-oxo-2-(thiophen-2-yl)acetate, a key α-ketoester precursor, can be achieved through various methods. One such method involves the transition-metal-free photocatalysis of enaminones, which can lead to the formation of the desired α-ketoester rsc.org. This compound is a colorless liquid with characteristic NMR signals: ¹H NMR (400 MHz, CDCl₃): δ 8.13 (dd, J = 3.8, 1.0 Hz, 1H), 7.83 (dd, J = 4.8, 1.0 Hz, 1H), 7.22-7.17 (m, 1H), 4.44 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H); ¹³C NMR (100 MHz, CDCl₃): δ 176.4, 161.7, 139.1, 137.4, 137.2, 128.6, 62.7, 14.0 rsc.org.

Once obtained, the α-ketoester can be converted to the corresponding α-amino ester. A common method for this transformation is reductive amination. While specific conditions for ethyl 2-oxo-2-(thiophen-2-yl)acetate are not detailed in the provided search results, general procedures involve reaction with an ammonia source and a reducing agent. Another approach involves the formation of an oxime or hydrazone followed by reduction. The carbonyl alkylative amination, combining an amine, an α-ketoester, and an alkyl iodide under visible light with a silane reductant, is another modern method for synthesizing α-tertiary amino esters organic-chemistry.org.

PrecursorDescriptionSubsequent TransformationProductReference
Ethyl 2-oxo-2-(thiophen-2-yl)acetateα-Ketoester intermediateReductive aminationThis compound organic-chemistry.orgacs.orgrsc.orgbiosynce.com

Nitroacetate Derivatives as Precursors

Nitroacetate derivatives serve as valuable precursors for the synthesis of α-amino esters. The synthesis of ethyl 2-aminothiophene-3-acetate has been reported from its corresponding nitro-precursor, ethyl 2-nitrothiophene-3-acetate researchgate.net. The reduction of the nitro group to an amino group can be achieved using various reducing agents. For instance, the reduction of ethyl p-nitrophenoxy acetate to ethyl-2-(4-aminophenoxy)acetate was successfully carried out using iron powder in the presence of ammonium (B1175870) chloride in an ethanol/water mixture under reflux researchgate.net. This method offers a facile and efficient way to obtain the amino ester from the nitro derivative.

PrecursorReagents and Conditions for ReductionProductReference
Ethyl 2-nitrothiophene-3-acetateReducing agent (e.g., Fe/NH₄Cl)Ethyl 2-aminothiophene-3-acetate researchgate.netresearchgate.net
Ethyl p-nitrophenoxy acetateFe powder, NH₄Cl, Ethanol/Water, RefluxEthyl-2-(4-aminophenoxy)acetate researchgate.net

2-Acetylthiophene and Related Starting Materials

The Gewald reaction is a prominent method for synthesizing substituted 2-aminothiophenes. mdpi.com This reaction typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. For the synthesis of related 2-aminothiophene structures, 2-acetylthiophene serves as a key starting ketone. mdpi.com In a representative procedure, a ketone such as 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone can be reacted with malononitrile and sulfur, catalyzed by a base like diethylamine, to produce the corresponding 2-aminothiophene derivative. ijpbs.com Novel 3-acetyl-2-aminothiophenes have been successfully prepared from cyanoacetone and 1,4-dithianyl-2,5-diols using a modified Gewald reaction, highlighting the versatility of this approach with various ketone precursors. mdpi.com

The general scheme for the Gewald synthesis starting from a ketone is outlined below:

Reactant 1Reactant 2Reactant 3Base/CatalystProduct Class
Ketone (e.g., 2-Acetylthiophene)Active Methylene Compound (e.g., Ethyl cyanoacetate)Elemental SulfurOrganic Base (e.g., Diethylamine)2-Aminothiophene-3-carboxylate

This multicomponent reaction provides a direct and efficient route to highly functionalized thiophenes, which are valuable intermediates for further chemical modification.

Derivatization Strategies for Structural Diversification

Once the this compound core is synthesized, its functional groups offer numerous possibilities for structural modification to create a library of related compounds.

The ester functionality of the parent compound is a key handle for derivatization. A common first step is the conversion of the ester to a carboxylic acid hydrazide by reacting it with hydrazine hydrate. mdpi.comresearchgate.net This hydrazide is a versatile intermediate for the synthesis of various five-membered heterocycles. niscpr.res.in

Hydrazide Formation: The synthesis of a hydrazide is typically achieved by refluxing the corresponding ester with hydrazine hydrate in a solvent like ethanol. niscpr.res.in

Thiosemicarbazide Synthesis: The resulting hydrazide can be converted to a thiosemicarbazide by reacting it with an appropriate isothiocyanate, such as phenyl isothiocyanate, in ethanol. mdpi.comniscpr.res.in Thiosemicarbazides are key precursors for triazoles. researchgate.net

Triazole Formation: Cyclization of a thiosemicarbazide in an alkaline medium, such as aqueous sodium hydroxide, is a well-established method for synthesizing 1,2,4-triazole-3-thiols. mdpi.comnih.gov

Thiadiazole and Oxadiazole Synthesis: The acid hydrazide can also be used to form 1,3,4-thiadiazole or 1,3,4-oxadiazole rings. For example, refluxing an N-formyl acid hydrazide intermediate with phosphorus pentasulfide can yield a 1,3,4-thiadiazole, while using phosphorus pentoxide can lead to the corresponding 1,3,4-oxadiazole. mdpi.comresearchgate.netnih.gov

The general reaction pathway is depicted in the following table:

Starting MaterialReagent(s)Product Moiety
Ethyl EsterHydrazine HydrateHydrazide
HydrazidePhenyl IsothiocyanateThiosemicarbazide
ThiosemicarbazideNaOH (aq), Reflux1,2,4-Triazole
Hydrazide1. Formic Acid; 2. P₂S₅1,3,4-Thiadiazole
Hydrazide1. Formic Acid; 2. P₂O₅1,3,4-Oxadiazole

The primary amino group on the thiophene ring is reactive towards aldehydes and ketones, leading to the formation of Schiff bases (imines). derpharmachemica.com This condensation reaction is typically carried out by refluxing the amine with the carbonyl compound in a solvent like methanol or ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. derpharmachemica.comderpharmachemica.com Schiff bases are formed through the union of the nitrogen atom of a primary amine with a carbonyl group to form an azomethine group (-C=N-). derpharmachemica.com A general procedure involves adding a solution of the amine to a solution of the aldehyde or ketone and stirring the mixture at an elevated temperature for several hours. derpharmachemica.com For instance, new Schiff bases have been synthesized by reacting ethylenediamine with various diketone compounds. derpharmachemica.com Similarly, 2-hydroxyacetophenone can be reacted with ethylenediamine in refluxing ethanol to yield a Schiff base. arid.my

Aromatic and heterocyclic substituents can be introduced through the derivatization strategies mentioned previously.

Via Schiff Bases: Using various aromatic or heterocyclic aldehydes in the condensation reaction with the amino group of this compound directly appends these substituents to the core structure through an imine linkage. researchgate.net

Via Triazole Formation: The synthesis of 4-aryl-1,2,4-triazole derivatives can be achieved by using aryl-substituted thiosemicarbazides. mdpi.com For example, reacting a hydrazide with an aryl isothiocyanate yields an N-aryl thiosemicarbazide, which upon cyclization, incorporates the aromatic ring into the resulting triazole structure. mdpi.com

Via Amide Linkage: The amino group can also be acylated with various aromatic or heterocyclic acid chlorides or anhydrides to form amides, thereby introducing diverse substituents.

Schiff bases derived from amino-thiophenes are excellent ligands for forming coordination complexes with metal ions. arid.my The azomethine nitrogen and other nearby heteroatoms (like oxygen from a hydroxyl group on the aldehyde precursor or the thiophene sulfur) can act as coordination sites. arid.myacademicjournals.org The synthesis of these complexes generally involves mixing a solution of the Schiff base ligand with a solution of a metal salt (e.g., Cu(II) or Mg(II) salts) in a suitable solvent like methanol or ethanol. academicjournals.org The reaction mixture is typically stirred for several hours at room temperature or under reflux, after which the solid complex precipitates and can be collected by filtration. academicjournals.org

Stereoselective Synthesis and Chiral Induction in Analogous α-Amino Esters

The α-carbon of this compound is a chiral center, making stereoselective synthesis a critical consideration for producing enantiomerically pure compounds. While specific methods for this exact molecule are not detailed, general strategies for the stereocontrolled synthesis of α-amino esters are well-established and applicable.

One approach involves the conversion of aromatic α-amino acids into α-thio acids with an inversion of configuration. nih.gov This two-step process involves diazotization and bromination to form an α-bromo acid with retention of configuration, followed by substitution with a thiol nucleophile which proceeds with inversion. nih.gov This indicates that starting with the correct enantiomer of a precursor amino acid can lead to the desired stereochemistry in the product. nih.gov The synthesis of functionalized fused-ring β-amino lactones and lactams from bicyclic β-amino acids has been achieved via stereocontrolled ring-rearrangement metathesis, where the configuration of the starting material predetermines the configuration of the final products. nih.gov For α-amino esters, chiral auxiliaries, asymmetric catalysis, or enzymatic resolution are common strategies to achieve high enantioselectivity.

Characterization and Structural Elucidation Techniques in Research

Spectroscopic Methods for Structural Confirmation and Analysis

Spectroscopic techniques are paramount in determining the molecular structure of Ethyl 2-amino-2-(thiophen-2-yl)acetate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the α-amino proton, and signals corresponding to the protons on the thiophene (B33073) ring.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and functional group. The spectrum for this compound would display signals for the carbonyl carbon of the ester, the α-carbon attached to the amino group, the carbons of the ethyl group, and the four distinct carbons of the thiophene ring.

A representative, though not experimentally verified for this specific molecule, compilation of expected NMR data is presented below.

Table 1: Representative ¹H and ¹³C NMR Data

Atom Type ¹H NMR (ppm) ¹³C NMR (ppm)
Ethyl -CH₃Triplet~14
Ethyl -CH₂-Quartet~61
α-CHSinglet~55
Thiophene-HMultiplet~124-127
Thiophene-C-~125-145
Carbonyl C=O-~172

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic (thiophene) and aliphatic (ethyl) groups, a strong C=O stretching for the ester carbonyl group, and C-O stretching for the ester linkage. C-S stretching vibrations from the thiophene ring would also be present.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300-3500
Alkyl (C-H)Stretching2850-3000
Ester (C=O)Stretching1730-1750
Ester (C-O)Stretching1000-1300
Thiophene (C-S)Stretching600-800

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the spectrum would offer further structural information, such as the loss of the ethyl ester group or fragments of the thiophene ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₈H₁₁NO₂S) to verify the purity and empirical formula of this compound.

Table 3: Elemental Composition of this compound

Element Atomic Mass Number of Atoms Theoretical %
Carbon (C)12.01851.87
Hydrogen (H)1.01115.99
Nitrogen (N)14.0117.56
Oxygen (O)16.00217.27
Sulfur (S)32.07117.31

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic distribution and energy levels, which are crucial determinants of a molecule's reactivity and interaction with biological targets.

Density Functional Theory (DFT) Applications for Electronic Structure

A summary of typical parameters obtained from DFT calculations for similar thiophene (B33073) derivatives is presented in the table below.

ParameterTypical Calculated ValueSignificance
Total Energy (a.u.)VariesIndicator of molecular stability
Dipole Moment (Debye)VariesReflects the polarity and intermolecular interactions
Mulliken Atomic ChargesVariesIndicates the partial charge on each atom, identifying reactive sites

Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For thiophene derivatives, HOMO-LUMO analysis helps in understanding their charge transfer properties and their potential to interact with biological macromolecules. nih.gov The distribution of HOMO and LUMO densities across the molecule can pinpoint the regions most likely to be involved in chemical reactions and binding interactions.

Below is a conceptual representation of HOMO-LUMO data for a generic thiophene derivative.

Molecular OrbitalEnergy (eV)Description
HOMOTypically negativeElectron-donating capability
LUMOTypically less negative or positiveElectron-accepting capability
HOMO-LUMO Gap (eV)Positive valueIndicator of chemical reactivity and stability

Note: Specific HOMO/LUMO energy values for Ethyl 2-amino-2-(thiophen-2-YL)acetate are not available in the referenced literature. The table illustrates the type of data generated from such analyses.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or enzyme.

Structure-Based Drug Design Principles Applied to this compound Analogs

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. researchgate.net This approach is a cornerstone of modern drug discovery. For this compound and its analogs, SBDD principles can be applied to enhance their potency, selectivity, and pharmacokinetic properties.

The process typically involves:

Target Identification and Validation: Identifying a biologically relevant target, such as an enzyme or receptor implicated in a disease.

Structure Determination: Obtaining the 3D structure of the target, often through X-ray crystallography or NMR spectroscopy.

Docking and Scoring: Using computational docking to predict how analogs of the lead compound bind to the target.

Iterative Design and Synthesis: Modifying the chemical structure of the lead compound based on the docking results to improve its interaction with the target. For example, introducing functional groups that can form additional hydrogen bonds or enhance hydrophobic interactions.

Biological Evaluation: Testing the newly designed compounds for their biological activity to validate the design hypothesis.

By applying these principles, researchers can rationally design novel thiophene-based compounds with improved therapeutic potential. bldpharm.com The thiophene scaffold itself is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov

Biological Activity Research in Vitro and Mechanistic Studies

Antimicrobial Activity Studies

Thiophene (B33073) derivatives have been widely investigated for their potential to combat microbial infections, demonstrating activity against a spectrum of bacteria and fungi. nih.govfrontiersin.org The versatility of the thiophene nucleus allows for structural modifications that can significantly influence antimicrobial efficacy. researchgate.net

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 2-aminothiophene have shown notable antibacterial effects against various pathogenic strains. For instance, certain ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives demonstrated potent activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, with a reported Minimum Inhibitory Concentration (MIC) of 0.81 mM/mL for one derivative against all tested organisms. researchgate.net

Another study highlighted a 2-aminothiophene derivative whose antibacterial activity was comparable to standard drugs like ampicillin (B1664943) and gentamicin. researchgate.net Research on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues also confirmed their efficacy as antibacterial agents against extended-spectrum-β-lactamase (ESBL) producing E. coli. mdpi.com Specifically, compounds with certain substitutions showed significant zones of inhibition, which increased with concentration. mdpi.com

The following table summarizes the antibacterial activity of selected thiophene derivatives.

Derivative NameBacterial StrainActivity MeasurementResult
Thiophene Derivative 4cE. coli (ESBL-producing)Zone of Inhibition (50 mg)15 ± 2 mm
Thiophene Derivative 4aE. coli (ESBL-producing)Zone of Inhibition (50 mg)13 ± 2 mm
Thiophene Derivative 7Pseudomonas aeruginosaAntibacterial ActivityMore potent than gentamicin
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateB. subtilis, S. aureus, E. coli, S. typhiMIC0.81 mM/mL

Antifungal Activity against Fungal Pathogens

The antifungal potential of thiophene-based compounds has been evaluated against several human pathogens. Studies on 2-aminothiophene derivatives revealed that compounds bearing pyrazole (B372694) or pyridine (B92270) rings exhibited promising antifungal activity against species like Candida albicans when compared to the standard drug Amphotericin B. researchgate.net

In a separate investigation, derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)-thiophene-3-carboxylate were tested. One compound displayed potent activity against Aspergillus fumigatus, while others showed good activity against Syncephalastrum racemosum. researchgate.net The structural modifications, particularly the substituents at the thiophene ring's second position, were found to significantly affect biological activity. researchgate.net

The table below presents findings on the antifungal activity of specific thiophene compounds.

Derivative NameFungal PathogenActivity MeasurementResult
Compound 6b (with pyrazole ring)Candida albicansAntifungal ActivityPromising activity compared to Amphotericin B
Compound 9 (with pyridine ring)Candida albicansAntifungal ActivityPromising activity compared to Amphotericin B
Compound 3Aspergillus fumigatusAntifungal ActivityPotent Activity
Compounds 5, 6, 7aSyncephalastrum racemosumAntifungal ActivityGood Activity

Minimum Inhibitory Concentration (MIC) Determination Methodologies

The antimicrobial potency of thiophene derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. Standard methodologies are employed for this purpose, including the broth microdilution method and the agar (B569324) well diffusion method. mdpi.commdpi.comnih.gov

In the broth microdilution method, a standardized inoculum of the microorganism is added to microtiter plates containing serial dilutions of the test compound. nih.gov The plates are incubated under controlled conditions, and the MIC is determined by visual inspection for turbidity or by spectrophotometric measurement. nih.gov

The agar well diffusion technique involves inoculating a standardized microbial suspension onto the surface of an agar plate. mdpi.com Wells are then punched into the agar, and solutions of the test compounds at various concentrations are added to these wells. After incubation, the diameter of the zone of inhibition (the area around the well where no microbial growth occurs) is measured to assess the compound's activity. mdpi.com

Anticancer and Antitumor Research

Thiophene-containing molecules have emerged as a significant class of compounds in anticancer research due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govnih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of 2-aminothiophene derivatives against a panel of human cancer cell lines. A study focused on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate found that twelve of the synthesized compounds displayed interesting antiproliferative potential against human breast cancer (MCF-7) and liver cancer (HepG-2) cell lines, with IC50 values ranging from 23.2 to 95.9 µM. mdpi.com The most potent of these compounds was found to significantly reduce the viability of MCF-7 cells by inducing apoptosis. mdpi.com

Another investigation into 5-(thiophen-2-yl)isoxazole derivatives found them to be potent against the MCF-7 cell line. nih.gov The lead compound, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), exhibited an IC50 value of 1.91 µM against MCF-7 cells and showed high selectivity for cancer cells over normal cell lines. nih.gov Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated, with one derivative showing a potent antiproliferative effect on the MCF-7 cell line with an IC50 of 0.013 µM. nih.gov

The cytotoxic activities of various thiophene derivatives are summarized in the table below.

Derivative NameCancer Cell LineIC50 Value (µM)
Acylated ester 4 (from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)MCF-723.2
TTI-6 (5-(thiophen-2-yl)isoxazole derivative)MCF-71.91
TTI-4 (5-(thiophen-2-yl)isoxazole derivative)MCF-72.63
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2MCF-70.013

Investigation of Mechanisms of Action: Tubulin Assembly Inhibition and Colchicine (B1669291) Binding

A primary mechanism through which many thiophene-based compounds exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization. nih.govnih.gov Microtubules are essential for cell division, and agents that interfere with their function are potent antimitotic drugs. nih.gov Many of these agents bind to tubulin at one of three key sites: the taxane, vinca, or colchicine binding sites. nih.govresearchgate.net

Several series of 2-aminothiophene and 3-aminobenzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization that act by binding to the colchicine site. acs.orgunife.it The colchicine binding site is located at the interface between α- and β-tubulin heterodimers. nih.govtandfonline.com Compounds that bind here, including many thiophene derivatives, prevent the curved tubulin dimer from adopting the straight conformation necessary for microtubule assembly. nih.gov This leads to the depolymerization of microtubules, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. nih.govnih.gov

Structural studies have provided detailed insights into this interaction. For example, X-ray crystallography of a tubulin–ELR510444 complex revealed that the thiophene-2-carbonitrile moiety of the inhibitor inserts deeply into the colchicine binding cavity, forming extensive hydrophobic interactions with β-tubulin residues. nih.gov The potency of these compounds is highly dependent on their specific chemical structure, including the substitution patterns on the thiophene or benzo[b]thiophene ring system. nih.govacs.org Notably, inhibitors targeting the colchicine site are often less susceptible to the multi-drug resistance mechanisms that can limit the effectiveness of other tubulin-targeting agents. researchgate.nettandfonline.com

Anti-inflammatory and Analgesic Research

The thiophene nucleus is a core component of several compounds known for their anti-inflammatory and analgesic properties. researchgate.netijprajournal.com Thiophene derivatives are explored as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), aiming for improved efficacy and fewer side effects. researchgate.net

Research into a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) derivatives demonstrated significant anti-inflammatory activity. nih.gov These compounds were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation. The study found that the compounds could effectively reverse the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Furthermore, the most active compounds significantly reduced the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2 and COX-2. nih.gov

While direct analgesic data for Ethyl 2-amino-2-(thiophen-2-yl)acetate is not available, the general class of thiophene derivatives has been reported to possess pain-relieving properties. ijprajournal.combiosynce.com For example, the ethyl acetate (B1210297) extract of Belamcanda chinensis showed significant analgesic effects in mouse models of pain, such as the hot plate test and acetic acid-induced writhing test. dovepress.com Similarly, studies on other synthesized compounds have confirmed their potential for managing analgesia and inflammation. mdpi.com These activities are often linked to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory cascade. mdpi.com

Table 2: Anti-inflammatory Activity of a Related 2-Aminothiophene Derivative

Compound SeriesAssayResultSource
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) derivativesNitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cellsThe most active compound showed 87.07% NO inhibition. nih.gov
THBT derivativesPro-inflammatory Cytokine and Mediator InhibitionReversed elevated levels of IL-1β, IL-6, TNF-α, PGE2, and COX-2. nih.gov

Antioxidant Activity Evaluation

Many thiophene-based compounds have been investigated for their ability to act as antioxidants by scavenging free radicals. nih.govresearchgate.netimpactfactor.org Oxidative stress from free radicals is implicated in numerous diseases, making antioxidant compounds a subject of therapeutic interest.

A study on novel 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives evaluated their antioxidant potential using in vitro assays. researchgate.net The research measured the compounds' ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide radicals. Several of the synthesized thiophene derivatives demonstrated good radical scavenging activity, which was dependent on their concentration. researchgate.net This suggests that the substituted thiophene scaffold can contribute to antioxidant effects. The broad antioxidant potential of the thiophene class of compounds is a recurring theme in medicinal chemistry research. nih.govbiosynce.com

Specialized Biological Investigations

The search for new drugs to combat tuberculosis (TB), especially drug-resistant strains, is a global health priority. The 2-aminothiophene structure has emerged as a promising starting point for the development of new anti-tubercular agents. nih.gov

A study focused on the synthesis of N-(alkyl)-2-thiophen-2-ylacetamides , which are structurally very similar to this compound, evaluated their activity against Mycobacterium tuberculosis. The research identified compounds within this series that exhibited minimum inhibitory concentrations (MIC) as low as 25 µg/mL, indicating potent activity. researchgate.net Another library of 42 different 2-aminothiophene compounds was synthesized and tested, with one compound showing remarkable potency against the H37Rv strain of M. tuberculosis (MIC = 0.23 µM) and against several drug-resistant strains. nih.gov The mechanism of action for these compounds is presumed to be the inhibition of Pks13, an enzyme essential for the mycolic acid biosynthesis pathway in mycobacteria. nih.gov

These results underscore the potential of the thiophene core in designing novel and effective treatments for tuberculosis. nih.gov

Table 3: Anti-tubercular Activity of Related Thiophene Derivatives

Compound SeriesTarget OrganismReported Activity (MIC)Source
N-(alkyl)-2-thiophen-2-ylacetamidesMycobacterium tuberculosisActive compounds exhibited MICs of 25 and 50 µg/mL. researchgate.net
2-Aminothiophene (2AT) derivativesM. tuberculosis H37RvMost potent compound showed an MIC of 0.23 µM. nih.gov

The thiophene ring is a key feature in some of the most widely used antiplatelet drugs. Thienopyridines, such as Clopidogrel and Prasugrel , are prodrugs that are metabolized in the body to their active form. wikipedia.orgnih.gov Their active metabolites work by irreversibly inhibiting the P2Y₁₂ receptor on platelets, which is crucial for platelet activation and aggregation. wikipedia.org The presence of the thiophene ring is essential for this bioactivation process. wikipedia.org

Research on other thiophene-containing structures has also shown promise. Studies on ethyl acetoacetate (B1235776) phenylhydrazone derivatives containing heterocyclic rings like thiophene indicate that electron-rich heterocycles can enhance antiplatelet potency. brieflands.com These compounds were evaluated for their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). brieflands.com Similarly, various thiourea (B124793) derivatives have been found to inhibit the arachidonic acid pathway of platelet aggregation, suggesting a direct inhibition of the COX-1 enzyme. mdpi.com These insights from related structures highlight the importance of the thiophene moiety in the design of agents that can modulate platelet function.

The thiophene scaffold is present in numerous drugs that act on the central nervous system (CNS). ijprajournal.com Its structural properties allow it to serve as a bioisostere for the benzene (B151609) ring, often leading to favorable interactions with neurological targets. nih.gov

Several commercially successful drugs incorporate the thiophene ring, demonstrating its neuropharmacological potential. Examples include:

Olanzapine , an antipsychotic medication used to treat schizophrenia and bipolar disorder. ijprajournal.com

Duloxetine , an antidepressant used for major depressive disorder and anxiety. ijprajournal.com

Tiapride , an anxiolytic agent. ijprajournal.com

Thiopental , a sedative-hypnotic compound. ijprajournal.com

Antidiabetic Applications of Related Organometallic Complexes

The exploration of organometallic complexes as therapeutic agents has gained considerable momentum, particularly in the pursuit of novel treatments for diabetes mellitus. The rationale for this approach lies in the potential for metal ions to enhance the biological activities of organic ligands, including those with inherent hypoglycemic properties. While direct research on organometallic complexes of this compound is not extensively documented in publicly available literature, a review of related compounds provides significant insights into their potential antidiabetic applications. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, with several approved drugs incorporating this heterocyclic ring. nih.gov The chelation of such molecules with metal ions can lead to compounds with improved therapeutic efficacy. researchgate.net

Research into organometallic complexes with structural similarities to a potential this compound complex has primarily focused on their ability to inhibit key enzymes involved in carbohydrate metabolism and to mimic the action of insulin (B600854).

In Vitro Enzyme Inhibition Studies

A primary strategy in the management of type 2 diabetes is the control of postprandial hyperglycemia. This is often achieved by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase in the digestive tract, which delays glucose absorption. nih.gov Several studies have demonstrated the potent inhibitory effects of organometallic complexes on these enzymes.

For instance, a study on an amide-based metal carboxylate chemical, identified as MT-1, revealed significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov The in vitro assessment of this compound demonstrated a high percentage of inhibition, indicating its potential to control blood sugar levels. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be notably low for this complex. nih.gov

In Vitro α-Amylase and α-Glucosidase Inhibition by a Related Metal Carboxylate Complex (MT-1)
Enzyme% InhibitionIC50 (μg/ml)
α-Amylase88.633.23
α-Glucosidase89.105.10

Data sourced from a study on an amide-based metal carboxylate chemical. nih.gov

Similarly, research on transition metal complexes of a triazene (B1217601) derivative containing a benzothiophene (B83047) moiety has shown that the antidiabetic activity of the ligand was enhanced upon chelation with a metal ion. researchgate.net These findings underscore the therapeutic potential of utilizing metal complexes to augment the inherent biological activities of thiophene-containing ligands. researchgate.net

Mechanistic Insights

The antidiabetic effect of these related organometallic complexes is believed to be multifactorial. Beyond enzymatic inhibition, some metal complexes are investigated for their insulin-mimetic properties. The central metal ion, coordinated with appropriate ligands, can potentially interact with and activate components of the insulin signaling pathway, thereby promoting glucose uptake and utilization by peripheral tissues.

Structure Activity Relationship Sar Studies and Structure Property Relationship Spr Analyses

Impact of Substituent Variation and Ring Modifications on Biological Potency

The biological activity of thiophene-based compounds is highly sensitive to modifications in their molecular structure. The thiophene (B33073) ring is considered a privileged pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for phenyl rings to improve physicochemical properties, metabolic stability, and binding affinity. nih.govrsc.org Research into the modification of the core structure of thiophene derivatives has yielded significant insights into how substituent changes and ring alterations modulate their therapeutic potential. rsc.orgnih.gov

Variations on the thiophene ring and associated side chains have been shown to significantly influence biological potency. For instance, in a series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives, the nature and position of substituents were crucial for their cytotoxic and antioxidant activities. scielo.br The introduction of electron-withdrawing groups, such as halogens, onto the scaffold generally resulted in enhanced biological effects compared to electron-donating groups. scielo.br

Similarly, studies on benzo[b]thiophene derivatives, which feature a fused ring system, demonstrated that modifications to an aryl group at the 2-position could fine-tune antiproliferative activity. unife.it Small substituents like fluorine or methyl groups on a 2-phenyl ring were well-tolerated, causing only a slight reduction in activity compared to the unsubstituted version. unife.it This suggests that steric bulk at certain positions can be a critical determinant of potency.

The interchange of the thiophene ring with other aromatic systems, such as benzene (B151609), furan, or pyridine (B92270), has been explored, but these modifications have not resulted in a consistently superior activity pattern, indicating that the thiophene moiety itself is often a key contributor to the desired biological effect. tandfonline.com

Table 1: Effect of Substituent Variation on Cytotoxic Activity of 2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate Derivatives against HeLa Cancer Cell Line

Compound ID Substituent on Phenyl Ring at 3-position IC50 (µM)
4c 4-F 3.87 ± 0.12
4d 4-Cl 4.15 ± 0.13
4e 4-Br 4.28 ± 0.15
4f 4-CH3 12.54 ± 0.35
4g 4-OCH3 21.38 ± 0.52
Apigenin (Control) - 19.8 ± 0.98

Data sourced from a study on 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives. scielo.br

Stereochemical Influence on Biological Activity

Stereochemistry plays a critical role in the biological activity of chiral compounds, as enantiomers can exhibit different interactions with biological targets such as enzymes and receptors. nih.gov For derivatives of 2-amino-2-(thiophen-2-yl)acetate, the stereocenter at the alpha-carbon is a pivotal determinant of biological function.

Research on nature-inspired compounds has shown that biological systems often have a strong preference for a specific stereoisomer. nih.gov For example, in a study of 3-Br-acivicin isomers and their derivatives, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This high degree of stereoselectivity suggests that the uptake of these molecules into cells may be mediated by stereospecific transporters, such as the L-amino acid transport system. nih.gov While different stereoisomers may have identical physical properties like lipophilicity, their biological activity can differ dramatically, underscoring the importance of stereoselective transport and target binding. nih.gov

The differential activity between stereoisomers highlights that a precise three-dimensional arrangement of functional groups is necessary for optimal interaction with the biological target. Molecular modeling studies can shed light on these structural and stereochemical requirements, revealing how a specific isomer achieves a more efficient interaction, potentially leading to irreversible binding and target inactivation. nih.gov

Pharmacophore Identification and Lead Optimization Strategies for Thiophene Derivatives

The thiophene nucleus is a well-established and versatile pharmacophore, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govrsc.org Identifying the essential structural features of a lead compound that are responsible for its biological activity—the pharmacophore—is a cornerstone of modern drug discovery. edx.org

Once a lead compound like Ethyl 2-amino-2-(thiophen-2-yl)acetate is identified, lead optimization strategies are employed to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.com This iterative process involves a combination of computational modeling and synthetic medicinal chemistry. patsnap.com

Key optimization strategies include:

Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying the lead structure to identify which functional groups are crucial for activity. patsnap.com For instance, replacing the ester group of a lead compound with a more metabolically stable amide group can improve its pharmacokinetic properties. researchgate.net

Bioisosteric Replacement: This technique involves substituting a functional group with another group that has similar physical or chemical properties. The thiophene ring itself is often used as a bioisostere for a phenyl ring. nih.gov This can lead to improved potency, selectivity, or metabolic stability. patsnap.com

Scaffold Hopping: This strategy involves modifying the core structure of the molecule while retaining the key functionalities responsible for target interaction. patsnap.com This can lead to the discovery of novel chemical classes with improved properties.

Computational Methods: Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking help predict how structural modifications will affect biological activity, allowing for a more rational design of new analogues and reducing the need for extensive experimental testing. patsnap.comnih.gov

Correlation between Structural Features and Observed Biological Responses

For example, in the development of antimicrobial agents, specific substitutions on the thiophene ring have been shown to be critical for activity. A study of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives found that a compound bearing a 4-hydroxy benzaldehyde (B42025) substituent exhibited significant inhibitory effects against several bacterial strains, including B. subtilis and E. coli. nih.gov This highlights a clear relationship between the presence of the 4-hydroxy phenyl group at a specific position and enhanced antibacterial action.

In the context of anticancer agents, the substitution pattern on a 2-(thiophen-2-yl)-4H-chromene scaffold was directly linked to cytotoxic efficacy. scielo.br Compounds featuring electron-withdrawing groups (like fluorine or chlorine) at the para-position of a phenyl ring attached to the core structure consistently showed higher potency against cancer cell lines than those with electron-donating groups (like methyl or methoxy). scielo.br This suggests that the electron density of the substituent directly modulates the compound's ability to inhibit cancer cell proliferation.

These examples underscore the principle that targeted structural modifications can be used to rationally design more potent and selective therapeutic agents based on the thiophene scaffold.

Table 2: List of Mentioned Compounds

Compound Name
This compound
2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate
Benzo[b]thiophene
3-Br-acivicin
Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Role in Pharmaceutical Chemistry and Research Applications

Utility as Pharmaceutical Intermediates and Precursors in Drug Synthesis

Ethyl 2-amino-2-(thiophen-2-yl)acetate and its structural analogs serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the class of thienopyridine antiplatelet agents. The thiophene (B33073) moiety is a key component of several blockbuster drugs, and this compound provides an efficient route to incorporate this essential scaffold.

Thienopyridines, such as Clopidogrel and Prasugrel, are prodrugs that inhibit platelet aggregation and are widely used in the prevention of thrombosis and other cardiovascular events. nih.gov The synthesis of these complex molecules often involves multi-step processes where thiophene-containing precursors are essential. For instance, the synthesis of Clopidogrel involves the coupling of a thiophene derivative with a substituted phenylacetic acid ester. One established synthetic route for Clopidogrel commences with the tosylation of 2-(thiophen-2-yl)ethanol, which is then reacted with a chiral α-amino-2-chlorophenyl acetic acid methyl ester to form a key intermediate, (+)-α-{(2-thien-2-yl)-ethyl amino}-α-(2-chloro phenyl) methyl acetate (B1210297) hydrochloride. This highlights the general importance of α-amino-α-(thienyl)acetate structures in building the core of such drugs.

Similarly, the synthesis of Prasugrel, another prominent antiplatelet drug, involves the coupling of a tetrahydrothienopyridine core with a fluorophenyl-containing side chain. nih.govgoogle.com The development of economical and high-yield manufacturing processes for these drugs has led to research into novel intermediates, with various thiophene derivatives being explored to optimize synthesis. google.com The use of specific thiophene derivatives as starting materials is a critical factor in achieving high purity and yield in the final API. google.com

The following table summarizes key drugs for which this compound or its close analogs are relevant precursors.

Drug NameTherapeutic ClassRole of Thiophene Intermediate
Clopidogrel Antiplatelet AgentForms the core thienopyridine structure essential for its P2Y12 receptor antagonist activity.
Prasugrel Antiplatelet AgentConstitutes the fundamental thienopyridine scaffold required for its therapeutic action. nih.govgoogle.com

Application as Certified Reference Materials in Analytical Method Development (e.g., HPLC)

Certified Reference Materials (CRMs) are indispensable in pharmaceutical quality control and analytical method development. They are used to ensure the accuracy, reliability, and validity of analytical procedures such as High-Performance Liquid Chromatography (HPLC). cato-chem.combldpharm.com While specific documentation for this compound as a CRM is not abundant, closely related analogs are commercially available for this exact purpose.

For example, Ethyl 2-(thiophen-2-yl)acetate is offered as a reference standard for analytical testing, emphasizing its role in achieving reliable experimental results. cato-chem.com Furthermore, derivatives like Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate are provided with comprehensive characterization data and are explicitly stated to be suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications. clearsynth.com

The availability of these related compounds as reference materials underscores the likely use of this compound in similar applications. In the synthesis of drugs like Clopidogrel, this compound would be considered a key starting material or intermediate. As such, a highly characterized standard would be essential for:

Method Validation: To confirm that an analytical method (e.g., HPLC) is specific, accurate, and precise for quantifying the intermediate.

Quality Control: To test the identity and purity of incoming raw materials before their use in the manufacturing process.

Impurity Characterization: To serve as a reference point when identifying and quantifying related impurities in the final drug substance.

Research into Impurity Profiling in Pharmaceutical Manufacturing Processes

Impurity profiling—the identification, quantification, and characterization of impurities in drug substances and products—is a critical requirement mandated by regulatory authorities like the International Conference on Harmonisation (ICH). nih.govresearchgate.net Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation products. researchgate.netajprd.com Even minute quantities of impurities can affect the safety and efficacy of a drug. lgcstandards.com

In the context of manufacturing drugs derived from this compound, this compound plays a pivotal role in the final impurity profile of the API. Any impurities present in the starting material can be carried through the synthetic process and may appear in the final product. ajprd.com Furthermore, the reactivity of the amino and ester functional groups, along with the thiophene ring, can lead to the formation of by-products during synthesis.

Research into the manufacturing of Clopidogrel has led to the identification and synthesis of several potential process-related impurities. researchgate.net These impurities often include isomers, degradation products, or compounds formed from side reactions involving the synthetic intermediates. Understanding the formation pathways of these impurities is essential for developing control strategies during manufacturing. researchgate.net Therefore, a thorough analysis of intermediates like this compound is fundamental to ensuring the purity and safety of the final pharmaceutical product.

The table below outlines the types of impurities that can originate from starting materials and intermediates in a pharmaceutical manufacturing process.

Impurity TypeOriginRelevance of this compound
Process-Related Impurities Starting materials, intermediates, by-products from side reactions. ajprd.comImpurities present in the initial batch of this compound or formed during its synthesis can persist in the final API.
Degradation Products Degradation of the drug substance during manufacturing or storage. researchgate.netThe inherent stability of the thiophene ring and its substituents influences the formation of degradants.
Unreacted Intermediates Incomplete reactions during the synthesis.Traces of this compound could remain in the final product if the reaction is not driven to completion.

Development of Novel Heterocyclic Scaffolds for Future Drug Discovery

The thiophene ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com Specifically, 2-aminothiophene derivatives, such as this compound, are highly versatile precursors for the synthesis of novel fused heterocyclic systems, particularly thienopyrimidines. nih.govresearchgate.net

Thienopyrimidines are of significant interest to researchers due to their structural analogy to purines, which are fundamental components of DNA and RNA. This similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net Fused thienopyrimidine derivatives have been investigated for numerous therapeutic applications, including:

Anticancer Agents: As inhibitors of protein kinases such as PI3K and VEGFR-2, which are crucial in cancer cell signaling and angiogenesis. nih.govnih.gov

Anti-infective Agents: For the development of novel treatments against pathogens like Helicobacter pylori. nih.gov

Anti-inflammatory Agents: By inhibiting targets like TNF-α. nih.gov

The synthesis of these novel scaffolds often begins with a 2-aminothiophene derivative. For example, the reaction of an aminothiophene carboxylate ester with various reagents can lead to the formation of the thieno[2,3-d]pyrimidine (B153573) core. nih.gov This core can then be further modified at different positions to create a library of compounds for biological screening. nih.gov The versatility of this compound as a starting material makes it a valuable asset in the ongoing search for new and more effective drugs. nih.govdoi.org

Current Challenges and Future Directions in Research

Advancements in Synthetic Methodologies for Accessing Complex Derivatives

A significant challenge in the field is the development of efficient, atom-economical, and regioselective synthetic routes to complex derivatives of ethyl 2-amino-2-(thiophen-2-yl)acetate. Traditional methods often require harsh conditions or multiple steps, limiting yield and structural diversity. nih.gov

Metal-catalyzed heterocyclization of functionalized alkynes is another powerful, atom-economical methodology for creating the thiophene (B33073) ring with high regioselectivity. mdpi.comsemanticscholar.org The use of catalysts like palladium (Pd) and copper (Cu) has opened pathways to novel thiophene structures under mild conditions. tandfonline.comresearchgate.net For instance, PdI2/KI-promoted synthesis has been used to create substituted thiophenes from specific alkyne precursors. tandfonline.com These advanced methods are crucial for building libraries of complex derivatives for biological screening. researchgate.net

Table 1: Modern Synthetic Strategies for Thiophene Derivatives

Synthetic Strategy Description Advantages Key Features
Multicomponent Reactions (MCRs) One-pot reactions combining three or more reactants to form a complex product. The Gewald reaction is a key example for 2-aminothiophene synthesis. nih.govtandfonline.com High efficiency, reduced waste, operational simplicity, access to diverse structures. nih.govtandfonline.com Catalyst-free, base-catalyzed, or metal-catalyzed processes. tandfonline.com
Metal-Catalyzed Cyclization Heterocyclization of functionalized alkyne substrates bearing a sulfur group, often catalyzed by transition metals like copper or palladium. mdpi.com High regioselectivity, atom economy, mild reaction conditions. mdpi.com Enables direct and efficient entry to complex thiophenes. mdpi.com
Iodocyclization A method for preparing iodine-containing thiophenes from sulfur-containing alkynes. mdpi.com Direct preparation of functionalized intermediates for further modification. mdpi.com Involves intramolecular attack by sulfur on an alkyne activated by an iodine source. mdpi.com

| Cascade Cyclization Reactions | One-pot procedures involving multiple bond-forming events to rapidly construct complex polycyclic or substituted thiophenes. researchgate.net | High bond-forming efficiency, access to complex molecular architectures. researchgate.net | Can be controlled to produce different products, such as 3-thienyl disulfides. researchgate.net |

Integration of Advanced Computational Approaches for Predictive Modeling and Target Identification

The integration of computational chemistry is revolutionizing the design and discovery of thiophene-based drugs. nih.gov Advanced computational tools are pivotal for predicting the physicochemical properties, biological activities, and potential metabolic pathways of novel derivatives before their synthesis, saving significant time and resources. researchgate.netresearchgate.net

Future efforts will likely focus on the use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to study the structural, electronic, and optical properties of new compounds. researchgate.netmdpi.comresearchgate.net These methods can calculate key parameters like HOMO-LUMO energy gaps, which are indicative of a molecule's stability and reactivity. mdpi.comnih.gov

Molecular docking simulations are essential for identifying potential biological targets and understanding the binding interactions between a ligand and a receptor's active site. nih.govnih.gov This allows for the prediction of binding affinities and helps to elucidate the structure-activity relationship (SAR). nih.govnih.gov Furthermore, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are becoming increasingly crucial for evaluating the drug-likeness of candidates at an early stage, helping to identify compounds with favorable pharmacokinetic profiles and low toxicity. researchgate.netacs.org

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

While thiophene derivatives are known for a broad spectrum of biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—many potential therapeutic applications remain unexplored. nih.govdntb.gov.uaresearchgate.net A key challenge is to move beyond established targets and identify novel biological pathways where these compounds can exert a therapeutic effect.

The structural versatility of the 2-aminothiophene scaffold allows it to interact with a wide range of biological targets. nih.govmdpi.com For example, in oncology, thiophene-based drugs have been shown to target kinases and apoptosis modulators. nih.gov Recent studies have explored their potential as inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is a target in both inflammation and cancer. nih.gov

Future research should systematically screen libraries of this compound derivatives against a wider array of targets. This includes exploring their potential in treating neurodegenerative diseases, metabolic disorders, and rare diseases. researchgate.netacs.org The anti-leishmanial activity of some 2-aminothiophene derivatives highlights their potential in combating parasitic infections, an area that warrants further investigation. mdpi.com Additionally, with the rise of antibiotic resistance, developing new thiophene-based antimicrobial agents that are effective against drug-resistant bacteria is a critical area of focus. nih.gov

Development of New Analytical Techniques for Comprehensive Compound Characterization and Quantification

The comprehensive characterization of newly synthesized complex derivatives is essential to confirm their structure, purity, and physicochemical properties. While standard analytical techniques are widely used, there is a continuous need for more sensitive and sophisticated methods.

Current characterization relies on a combination of spectroscopic and spectrometric methods. nih.govdergipark.org.tr

Nuclear Magnetic Resonance (NMR): 1H and 13C-NMR are fundamental for elucidating the molecular structure. nih.gov

Mass Spectrometry (MS): Techniques like MALDI-TOF MS and High-Resolution Mass Spectrometry (HR-MS) are used to determine the precise molecular weight and formula. mdpi.comnih.gov

X-ray Crystallography: Provides definitive 3D structural information and insights into molecular packing in the solid state. researchgate.netnih.gov

Spectroscopy: UV-vis absorption spectroscopy is used to investigate optical properties. nih.gov

Future directions involve the development and application of advanced analytical techniques for more in-depth characterization. This includes hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) for complex mixture analysis and impurity profiling. bldpharm.com Furthermore, developing robust analytical methods for quantifying these compounds and their metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies, which are vital for preclinical and clinical development. acs.org

Strategies for Enhancing Compound Efficacy and Selectivity through Rational Design

A central challenge in drug development is to design compounds that are not only potent but also highly selective for their intended biological target, thereby minimizing off-target effects and toxicity. researchgate.net Rational design, guided by SAR studies and computational modeling, is key to achieving this. dntb.gov.ua

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the substituents on the thiophene ring and the amino and ester groups to understand how these changes affect biological activity. nih.govresearchgate.net For instance, the introduction of specific functional groups like bromine, amides, or imides has been shown to enhance anticancer potential. mdpi.com

Target-Specific Design: Utilizing structural information from the biological target (e.g., from X-ray crystallography or cryo-EM) to design derivatives that fit precisely into the binding site, maximizing potency and selectivity.

Hybrid Molecule Synthesis: Combining the 2-aminothiophene scaffold with other pharmacologically active moieties to create hybrid molecules with dual or enhanced activity. nih.govnih.gov This approach has shown promise in developing dual inhibitors, such as for COX-2/5-LOX in inflammation. nih.gov

By leveraging these strategies, researchers can rationally optimize the structure of this compound derivatives to create next-generation therapeutic agents with superior efficacy and safety profiles.

Q & A

Basic: What are the most reliable synthetic routes for Ethyl 2-amino-2-(thiophen-2-YL)acetate?

Answer:
The compound is typically synthesized via condensation reactions. A validated method involves reacting ethyl 2-chloroacetoacetate with thiophen-2-yl hydrazine derivatives under basic conditions (e.g., sodium acetate in methanol). This approach yields intermediates like ethyl 2-arylhydrazono-2-chloroacetates, which are subsequently treated with aqueous ammonia to introduce the amino group . Key parameters include pH control (7–9) and reaction temperature (20–25°C) to minimize side reactions. Purity can be enhanced via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

Advanced: How can multi-step synthetic pathways be optimized to improve yield and selectivity for heterocyclic derivatives of this compound?

Answer:
For heterocyclic derivatives (e.g., pyrazoles, pyridines), employ one-pot multi-component reactions. For example, modified Hantzsch reactions using ammonium acetate in n-butanol with ethyl cyanoacetate or malononitrile can generate fused pyridine systems. Reaction optimization includes:

  • Catalyst screening : Triethylamine or piperidine for kinetic control.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates.
  • Thermal control : Reflux conditions (80–100°C) for 4–6 hours to drive equilibrium toward desired products .
    Yield improvements (>75%) are achievable by isolating intermediates (e.g., chalcone precursors) and using microwave-assisted synthesis to reduce reaction times.

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR (in CDCl₃ or DMSO-d₆) identify the thiophene ring (δ 6.8–7.5 ppm for protons) and ester/amino groups (δ 1.2–1.4 ppm for ethyl CH₃; δ 4.1–4.3 ppm for ester CH₂).
  • X-ray diffraction : SHELXT/SHELXL software (Bruker AXS) resolves crystal packing and hydrogen-bonding networks. Space group determination (e.g., P2₁/c) and refinement with anisotropic displacement parameters ensure structural accuracy .
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 225.08).

Advanced: How can computational methods (DFT) predict electronic properties and guide experimental design?

Answer:
Density-functional theory (DFT) using B3LYP/6-311++G(d,p) basis sets calculates:

  • HOMO-LUMO gaps : To estimate reactivity (e.g., nucleophilic attack at the amino group).
  • Electrostatic potential maps : Identify regions prone to electrophilic substitution on the thiophene ring.
  • Vibrational frequencies : Compare computed IR spectra with experimental data to validate tautomeric forms .
    Software like Gaussian 16 or ORCA integrates these analyses, reducing trial-and-error in functional group modifications.

Basic: How does the compound’s stability vary under different storage and reaction conditions?

Answer:

  • Thermal stability : Decomposes above 150°C; store at –20°C under inert gas (N₂/Ar).
  • Hydrolytic sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (THF, DCM) for reactions.
  • Light sensitivity : Thiophene derivatives may undergo photooxidation; amber glassware is recommended .

Advanced: How to resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

  • Implicit solvent models : Include PCM (Polarizable Continuum Model) in DFT calculations to simulate CDCl₃/DMSO environments.
  • Dynamic NMR : Analyze variable-temperature 1H^1H NMR to detect rotamers or tautomers.
  • Relaxation time adjustments : Use CPMG pulse sequences to suppress signal broadening in crowded spectra .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:
It serves as a precursor for:

  • Antimicrobial agents : Functionalization at the amino group generates thiazole derivatives with Gram-positive bacterial inhibition (MIC values <10 µg/mL).
  • Anti-inflammatory analogs : Ester hydrolysis to carboxylic acid derivatives enhances COX-2 selectivity .

Advanced: How to design bioisosteric replacements for the thiophene ring to optimize pharmacokinetic properties?

Answer:
Replace thiophene with:

  • Benzofuran : Improves metabolic stability (CYP450 resistance).
  • Pyridine : Enhances water solubility via hydrogen bonding.
  • Triazole : Introduces π-stacking interactions for target binding.
    Evaluate substitutions using ADMET predictors (e.g., SwissADME) and molecular docking (AutoDock Vina) .

Basic: What analytical standards and purity thresholds are required for pharmacological assays?

Answer:

  • HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).
  • Residual solvents : Meet ICH Q3C limits (e.g., <500 ppm for methanol).
  • Chiral purity : Use chiral columns (e.g., Chiralpak IA) if stereoisomers are present .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression.
  • Design of experiments (DoE) : Optimize parameters (stoichiometry, temperature) via response surface methodology.
  • Crystallization engineering : Control polymorphism using seed crystals and anti-solvent addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.